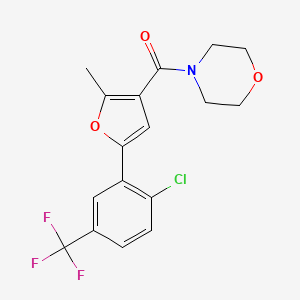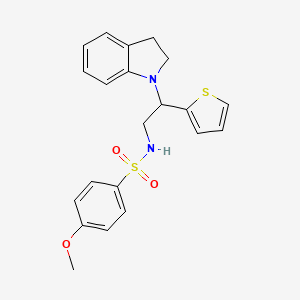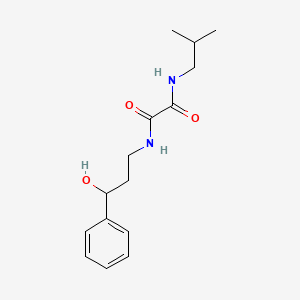
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide is a useful research compound. Its molecular formula is C15H16F2N4O5S and its molecular weight is 402.37. The purity is usually 95%.
BenchChem offers high-quality N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Researchers have developed novel derivatives of related chemical structures aiming to explore their potential anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV activities. For instance, a series of compounds were synthesized by reacting certain precursors with celecoxib derivatives, leading to products that were evaluated for their diverse biological activities. These investigations revealed compounds with promising anti-inflammatory and analgesic activities, with some derivatives displaying modest inhibition of HCV NS5B RdRp activity, indicating potential therapeutic applications (Küçükgüzel et al., 2013).
Antibacterial and Antimicrobial Activities
Further research has been conducted on sulfonamide derivatives bearing different moieties for their antibacterial potential. The synthesis of such compounds started with reactions involving N-2,3-dihydrobenzo[1,4]dioxin-6-amine with certain sulfonyl chlorides, leading to compounds tested against various Gram-negative and Gram-positive bacterial strains. This research demonstrates the scope of these chemical derivatives in developing potent therapeutic agents with antibacterial properties (Abbasi et al., 2016).
Anticancer Research
In the realm of anticancer research, the compound's derivatives have been synthesized and evaluated for their antiproliferative, antiangiogenic, and antitumoral activities. The studies focus on the synthesis of substituted phenyl benzenesulfonamides and their biological evaluation against cancer cell lines. The research underscores the importance of structural moieties and their impact on the biological activity of these compounds, highlighting their potential as anticancer agents (Fortin et al., 2011).
Enzyme Inhibition for Drug Discovery
Another significant area of application involves the synthesis of derivatives for enzyme inhibition, serving as a basis for drug discovery. For example, novel sulfonamides with benzodioxane and acetamide moieties were synthesized and investigated for their inhibitory potential against α-glucosidase and acetylcholinesterase, enzymes relevant to diabetes and Alzheimer's disease, respectively. This research highlights the compound's derivatives as promising candidates for therapeutic intervention in these diseases (Abbasi et al., 2019).
properties
IUPAC Name |
N-[3-[3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl]-3-oxopropyl]-2,6-difluorobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F2N4O5S/c16-10-2-1-3-11(17)14(10)27(25,26)19-5-4-12(22)20-7-9(8-20)21-13(23)6-18-15(21)24/h1-3,9,19H,4-8H2,(H,18,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYCXQYVPTBRDMC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)CCNS(=O)(=O)C2=C(C=CC=C2F)F)N3C(=O)CNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F2N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(3-(2,5-dioxoimidazolidin-1-yl)azetidin-1-yl)-3-oxopropyl)-2,6-difluorobenzenesulfonamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(3-Pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)methyl]amine hydrochloride](/img/no-structure.png)

![(2Z)-2-[(2,5-difluorophenyl)imino]-N-(1,3-thiazol-2-yl)-2H-chromene-3-carboxamide](/img/structure/B2926215.png)
![(Z)-N-(6-acetamido-3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)cyclopropanecarboxamide](/img/structure/B2926216.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-nitrobenzamide](/img/structure/B2926217.png)

![4-[(4-Bromobenzyl)oxy]-3-methoxy-5-(prop-2-en-1-yl)benzaldehyde](/img/structure/B2926222.png)

![N-benzyl-N-(4-ethoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2926224.png)
![N-[2-(4-tert-butylphenyl)-4-oxo-4H-chromen-6-yl]cyclohexanecarboxamide](/img/structure/B2926227.png)

![N-(1-methyl-2-oxo-5-(pyrrolidine-1-carbonyl)-1,2-dihydropyridin-3-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2926232.png)

![7-chloro-4-(methylthio)-2-phenyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2926235.png)